molecular formula C6H5BrN2O3 B3031189 2-amino-6-bromo-4-nitroPhenol CAS No. 185335-67-5

2-amino-6-bromo-4-nitroPhenol

Cat. No. B3031189
CAS RN: 185335-67-5
M. Wt: 233.02 g/mol
InChI Key: SLCFPRSRXASEMX-UHFFFAOYSA-N
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Description

2-amino-6-bromo-4-nitroPhenol is a chemical compound with the molecular formula C6H5BrN2O3 . It is a derivative of nitrophenol, which is commonly used as a semi-permanent hair colorant and toner in permanent hair dye products .


Molecular Structure Analysis

The molecular structure of 2-amino-6-bromo-4-nitroPhenol consists of a phenol group (a benzene ring with a hydroxyl group), with nitro (NO2), bromo (Br), and amino (NH2) substituents . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .


Chemical Reactions Analysis

Nitrophenol compounds, including 2-amino-6-bromo-4-nitroPhenol, can undergo a variety of chemical reactions. For example, they can participate in Suzuki-Miyaura reactions, copper-catalyzed oxidative amination of benzoxazoles and related azoles via C-H and C-N bond activation, and synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives .

Scientific Research Applications

Safety and Hazards

Nitrophenol compounds, including 2-amino-6-bromo-4-nitroPhenol, are considered hazardous. They can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity . They are also considered harmful if swallowed or inhaled .

properties

IUPAC Name

2-amino-6-bromo-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCFPRSRXASEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570209
Record name 2-Amino-6-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185335-67-5
Record name 2-Amino-6-bromo-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g of NH4Cl and 2 mL of NH4OH were added to a solution of 4.7 g of 2-bromo-4,6-dinitro-phenol and 50 mL of water. The mixture was heated to 85° C., and then cooled to 70° C. At this point 5.2 g of Na2S-9H2O was added, keeping reaction between 80-85° C. After addition, reaction was heated for 2 h at 85° C. Solution was then cooled in ice bath, and resulting precipitate was collected via filtration. The solid was then placed in 30 mL of water, brought to a boil, acidified with AcOH, along with 170 mg of norit being added. The solution was filtered hot, then cooled with 1.97 g of title compound crystalizing out of solution. The compound was carried on without further purification.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S-9H2O
Quantity
5.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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